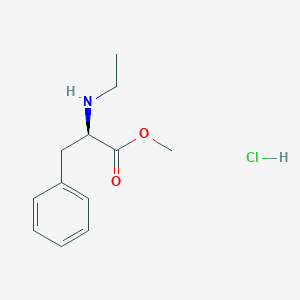

Methyl (2R)-2-(ethylamino)-3-phenylpropanoate;hydrochloride

Description

Methyl (2R)-2-(ethylamino)-3-phenylpropanoate hydrochloride is a chiral amino acid ester derivative characterized by a methyl ester group, an ethylamino substituent at the second carbon, and a phenyl group at the third carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

methyl (2R)-2-(ethylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13-11(12(14)15-2)9-10-7-5-4-6-8-10;/h4-8,11,13H,3,9H2,1-2H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKNKLXYYKERAH-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](CC1=CC=CC=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-(ethylamino)-3-phenylpropanoate;hydrochloride typically involves the reaction of (2R)-2-(ethylamino)-3-phenylpropanoic acid with methanol in the presence of a suitable catalyst to form the methyl ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(ethylamino)-3-phenylpropanoate;hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Properties

Research indicates that methyl (2R)-2-(ethylamino)-3-phenylpropanoate; hydrochloride exhibits antihypertensive effects. In animal models, intravenous administration has demonstrated a significant reduction in blood pressure without adversely affecting heart rate. For instance, studies involving renal hypertensive dogs showed a decrease in blood pressure by approximately 45 mm Hg at a dosage of 1 mg/kg .

1.2 Treatment of Vascular Headaches

The compound has been identified as beneficial in treating vascular headaches, such as migraines. In isolated artery preparations, it caused dose-dependent constriction and inhibited the activity of spasmogens like noradrenaline and serotonin . This suggests its potential as a therapeutic agent for migraine management.

Mechanistic Insights

Understanding the mechanisms through which methyl (2R)-2-(ethylamino)-3-phenylpropanoate; hydrochloride operates is crucial for its application in clinical settings.

2.1 Receptor Interaction

The compound interacts with adrenergic receptors, which play a vital role in vascular tone regulation. Its ability to modulate these receptors contributes to its antihypertensive effects and potential use in treating other cardiovascular conditions .

2.2 Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of methyl (2R)-2-(ethylamino)-3-phenylpropanoate; hydrochloride. It has been shown to inhibit cytokine production, suggesting its utility in managing inflammatory diseases .

Case Studies and Research Findings

Synthesis and Formulation

The synthesis of methyl (2R)-2-(ethylamino)-3-phenylpropanoate; hydrochloride involves several chemical processes that ensure purity and efficacy for therapeutic use.

4.1 Synthetic Pathways

Multiple synthetic routes have been documented, with emphasis on optimizing yield and minimizing by-products. The methods typically involve the reaction of precursor compounds under controlled conditions to achieve the desired product .

4.2 Formulation Considerations

Formulating this compound for clinical use requires careful consideration of its pharmacokinetics and stability. Studies have suggested various formulations that enhance bioavailability while maintaining therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl (2R)-2-(ethylamino)-3-phenylpropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may bind to active sites on enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substitution at the Amino Group

- Methyl (2R)-2-(methylamino)-3-phenylpropanoate hydrochloride (CAS 130008-09-2): Differs by a methylamino group instead of ethylamino.

- Ethylphenidate Hydrochloride (Impurity E in Methylphenidate): Contains a piperidinyl ring instead of ethylamino. The piperidine moiety enhances central nervous system (CNS) activity, as seen in stimulants like methylphenidate .

Ester Group Variations

- (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride (CAS 63060-94-6): Ethyl ester instead of methyl ester. The longer alkyl chain increases lipophilicity, which may improve blood-brain barrier penetration but slow hydrolysis rates .

- Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate Hydrochloride: Additional hydroxyl group at C2 introduces hydrogen bonding capacity, enhancing solubility and possibly altering target specificity .

Modifications on the Phenyl Ring

- Methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate hydrochloride (Compound 10 in ): Features a 4-(2-methylpentyloxy)phenyl group, increasing hydrophobicity and steric bulk. This modification could extend half-life but reduce bioavailability .

Physicochemical Properties and Spectral Data

*Calculated based on molecular formula.

Key Differentiators and Challenges

- Steric and Electronic Effects: Ethylamino vs. methylamino groups modulate interactions with enzymes or receptors.

- Metabolic Stability : Methyl esters hydrolyze faster than ethyl esters, affecting duration of action.

- Regulatory Considerations : Impurities like Ethylphenidate require stringent control to avoid unintended pharmacological effects .

Biological Activity

Methyl (2R)-2-(ethylamino)-3-phenylpropanoate;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

The synthesis of this compound typically involves the reaction of (2R)-2-(ethylamino)-3-phenylpropanoic acid with methanol, followed by the formation of the hydrochloride salt through reaction with hydrochloric acid. The conditions for this synthesis often include controlled temperatures and pH levels to maximize yield and purity.

Chemical Structure and Characteristics

- Molecular Formula : C13H17ClN2O2

- Molar Mass : 270.74 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents like methanol and DMSO .

2. Biological Mechanisms

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. Its mechanism of action involves:

- Inhibition of Inflammatory Cytokines : Research indicates that derivatives of this compound can inhibit the production of key inflammatory cytokines such as IL-6, IL-1β, and TNF-α in monocyte/macrophage-like cells. This suggests potential therapeutic applications in inflammatory diseases .

- Cell Permeability : The compound has been shown to have enhanced cell permeability compared to its non-ester forms, which may contribute to its efficacy in inhibiting cytokine production .

Table 1: Biological Activity Overview

| Biological Activity | Observations |

|---|---|

| Cytokine Inhibition | Significant inhibition of IL-6, IL-1β, TNF-α |

| Cell Permeability | Better transport in monocyte/macrophage-like cells |

| Interaction with IKK | Binds effectively to IKK, inhibiting NF-κB pathway |

Case Study 1: Inhibition of Cytokines

A study assessing the effects of this compound on THP-1 cells revealed:

- Inhibition Rates : IC₅₀ values for IL-6 and IL-1β were approximately 0.85 µM and 0.87 µM respectively, indicating potent activity against these inflammatory markers .

Case Study 2: Mechanistic Insights

Further investigations into the mechanisms revealed that the compound inhibits NF-κB p65 phosphorylation, which is crucial for the expression of many pro-inflammatory genes. This was supported by both in vitro assays and computational docking studies illustrating its binding affinity to IKK .

4. Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for various applications:

- Therapeutics : Potential use in treating inflammatory diseases due to its ability to modulate cytokine levels.

- Pharmaceutical Intermediates : Acts as a building block for synthesizing more complex pharmaceutical compounds .

5.

This compound demonstrates significant biological activity, particularly in inhibiting inflammatory cytokines through mechanisms involving cell permeability and enzyme interaction. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its application in clinical settings.

Q & A

Basic: What are the critical parameters for synthesizing Methyl (2R)-2-(ethylamino)-3-phenylpropanoate hydrochloride, and how are they optimized?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Optimal ranges (e.g., 0–5°C for amine protection steps) to prevent side reactions like racemization .

- pH adjustments : Acidic conditions stabilize intermediates, while neutralization ensures proper salt formation .

- Reaction time : Extended stirring (e.g., 12–24 hrs) for complete esterification or hydrochloride salt precipitation .

Methodologies include chiral resolution techniques (e.g., enzymatic catalysis) to ensure enantiomeric purity, validated via chiral HPLC .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and verifies the (2R) configuration .

- X-ray crystallography : SHELXL refines crystal structures to confirm absolute configuration and hydrogen-bonding patterns in the hydrochloride salt .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection quantifies purity (>95%) and detects chiral impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in receptor-binding assays .

- Stereochemical validation : Confirm enantiomeric purity via circular dichroism (CD) or chiral chromatography, as impurities in the (2S) form may skew results .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., fluorophenyl derivatives) to identify structure-activity trends .

Advanced: What challenges arise in crystallographic refinement of this hydrochloride salt, and how are they addressed?

Answer:

- Disorder in counterions : The chloride ion may exhibit positional disorder; SHELXL’s PART instruction partitions occupancy for accurate modeling .

- Hydrogen bonding networks : High-resolution data (<1.0 Å) and restraints on H-atom positions improve refinement of NH···Cl interactions .

- Twinned crystals : SHELXD identifies twin laws, and detwinning algorithms in SHELXL correct intensity data .

Basic: Why is the hydrochloride salt form preferred over the free base in pharmacological studies?

Answer:

- Enhanced solubility : The hydrochloride form increases aqueous solubility (>50 mg/mL) for in vitro assays like cell permeability studies .

- Stability : Protonation of the ethylamino group prevents oxidation, extending shelf life under refrigeration (2–8°C) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to amine receptors (e.g., GPCRs), prioritizing poses with hydrogen bonds to the ethylamino group .

- Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics refine electronic interactions at active sites .

Basic: What strategies ensure the compound’s stability during long-term storage?

Answer:

- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the ester group .

- pH monitoring : Store in acidic buffers (pH 3–4) to maintain protonation of the amine group .

- Thermal stability assays : TGA/DSC analysis identifies degradation thresholds (>150°C) .

Advanced: How does stereochemistry influence the compound’s pharmacokinetic profile?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.